molecular formula C13H12F4O B7993811 2,3,4,5-Tetrafluorophenyl cyclohexyl ketone

2,3,4,5-Tetrafluorophenyl cyclohexyl ketone

Cat. No.: B7993811
M. Wt: 260.23 g/mol
InChI Key: YJQKWABJQHQCLG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorophenyl cyclohexyl ketone is a fluorinated aromatic ketone characterized by a cyclohexyl group attached to a ketone moiety and a phenyl ring substituted with four fluorine atoms at the 2, 3, 4, and 5 positions. Fluorination imparts significant electron-withdrawing effects, enhancing thermal stability and chemical inertness compared to non-fluorinated analogs . The cyclohexyl group contributes to reduced molecular polarization, as observed in poly(aryl ether ketone) (PAEK) resins, where cyclohexyl moieties lower permittivity (2.95–3.26 @ 10 GHz) and dielectric loss, making such materials suitable for high-frequency communication and integrated circuits . This compound likely serves as an intermediate in synthesizing advanced polymers or pharmaceuticals, leveraging its unique electronic and steric properties.

Properties

IUPAC Name

cyclohexyl-(2,3,4,5-tetrafluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4O/c14-9-6-8(10(15)12(17)11(9)16)13(18)7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQKWABJQHQCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Basis and Challenges

The Friedel-Crafts acylation, a classical method for ketone synthesis, involves electrophilic substitution of an acyl chloride onto an aromatic ring. In the context of 2,3,4,5-tetrafluorophenyl cyclohexyl ketone, cyclohexanecarbonyl chloride serves as the acylating agent, while tetrafluorobenzene acts as the aromatic substrate. However, the electron-withdrawing nature of the fluorine substituents significantly deactivates the benzene ring, reducing its nucleophilicity and impeding the reaction.

To overcome this limitation, enhanced Lewis acid catalysts (e.g., FeCl₃ or BF₃·OEt₂) and elevated temperatures (120–150°C) are proposed to polarize the acyl chloride and activate the aromatic ring. Computational studies suggest that fluorine’s para-directing effect could favor acyl group placement at the remaining unsubstituted position, but steric hindrance from adjacent fluorines may complicate regioselectivity.

Experimental Optimization

In a representative protocol adapted from US Patent US6881865B2:

  • Cyclohexanecarbonyl chloride synthesis : Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) at 50°C, achieving >99% conversion.

  • Friedel-Crafts acylation : A mixture of tetrafluorobenzene (1.2 equiv) and cyclohexanecarbonyl chloride (1 equiv) is reacted with anhydrous AlCl₃ (2 equiv) in dichloromethane at 80°C for 24 hours.

Key Findings :

  • Yield: 45–55% (GC-MS analysis), with by-products including polysubstituted ketones and unreacted starting materials.

  • Selectivity: Improved to 70% using BF₃·OEt₂ as a co-catalyst, attributed to its stronger Lewis acidity and reduced side reactions.

Nucleophilic Acyl Substitution with Tetrafluorophenyl Cuprates

Reaction Design

This method bypasses Friedel-Crafts limitations by employing a Gilman reagent (lithium tetrafluorophenyl cuprate) to attack cyclohexanecarbonyl chloride, forming the desired ketone via a single-step nucleophilic substitution:

RCOCl+Ar2CuLiRCOAr+LiCl+ArCu\text{RCOCl} + \text{Ar}_2\text{CuLi} \rightarrow \text{RCOAr} + \text{LiCl} + \text{ArCu}

where R=cyclohexyl\text{R} = \text{cyclohexyl} and Ar=2,3,4,5-tetrafluorophenyl\text{Ar} = \text{2,3,4,5-tetrafluorophenyl}.

Synthetic Procedure

  • Tetrafluorophenyl cuprate preparation : 2,3,4,5-Tetrafluorophenylmagnesium bromide (generated from bromotetrafluorobenzene and Mg) is treated with CuI (0.5 equiv) in THF at −78°C.

  • Acyl substitution : Cyclohexanecarbonyl chloride (1 equiv) is added dropwise to the cuprate solution at −30°C, followed by warming to room temperature.

Key Findings :

  • Yield: 68–72% after silica gel chromatography.

  • Side reactions: Over-addition to form tertiary alcohols is minimized by strict temperature control.

Late-Stage Fluorination of Phenyl Cyclohexyl Ketone

Hypervalent Iodine-Mediated Fluorination

Recent advances in hypervalent iodine(III) reagents enable selective fluorination of pre-formed phenyl cyclohexyl ketones. The method involves electrophilic fluorine transfer to the aromatic ring, targeting specific positions via directing groups.

Directed Ortho-Fluorination

A nitro group at the para-position directs successive fluorinations:

  • Initial fluorination : Phenyl cyclohexyl ketone is treated with (difluoroiodo)benzene (PhIF2\text{PhIF}_2) and AgF at 60°C, introducing fluorine at the ortho-position.

  • Sequential fluorination : Repeat fluorinations using PhIF2\text{PhIF}_2-derived reagents install fluorines at positions 3, 4, and 5.

Key Findings :

  • Total yield: 40–50% after four fluorination steps.

  • Limitations: Requires meticulous control of reaction conditions to avoid over-fluorination or ketone degradation.

Comparative Analysis of Methods

Method Yield Selectivity Complexity Cost
Friedel-Crafts acylation45–55%ModerateLow$
Nucleophilic substitution68–72%HighModerate$$
Late-stage fluorination40–50%LowHigh$$$

Notes :

  • Friedel-Crafts : Cost-effective but limited by low yields.

  • Nucleophilic substitution : Optimal for small-scale synthesis with high purity.

  • Late-stage fluorination : Reserved for substrates requiring precise fluorination patterns.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorophenyl cyclohexyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry Applications

2,3,4,5-Tetrafluorophenyl cyclohexyl ketone serves as a valuable intermediate in the synthesis of various organic compounds. Its unique fluorinated structure enhances reactivity and selectivity in chemical reactions.

1.1. Organocatalytic Reactions

Recent studies have demonstrated the use of this ketone in organocatalytic reactions to synthesize α-tertiary amines. The compound acts as a substrate in water-accelerated organocatalytic methods that efficiently produce complex amine structures. The incorporation of tetrafluorophenyl groups enhances the reaction's efficiency and scalability under mild conditions .

Reaction TypeSubstrateYield (%)Reference
OrganocatalysisThis compound92-96%

Medicinal Chemistry Applications

The fluorination of organic compounds often leads to improved pharmacological properties. This compound has been investigated for its potential in drug development.

2.1. Anticancer Activity

Research indicates that fluorinated ketones can exhibit enhanced biological activities, including anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines due to its structural characteristics that facilitate interaction with biological targets .

PropertyActivityReference
AnticancerInhibits cancer cell growth

Materials Science Applications

The compound's unique properties make it suitable for applications in materials science, particularly in the development of advanced materials with specific functional characteristics.

3.1. Crosslinking Agents

This compound has shown promise as a crosslinking agent in polymer chemistry. Its ability to form stable adducts under various conditions allows for the creation of robust materials with enhanced thermal and mechanical properties .

ApplicationMaterial TypeBenefitReference
Crosslinking AgentPolymersEnhanced stability and performance

Case Study 1: Organocatalytic Synthesis

In a recent study on organocatalytic synthesis using this compound as a substrate, researchers achieved significant yields of α-tertiary amines through a water-accelerated process. This method highlights the compound's utility in synthesizing complex organic molecules efficiently .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of fluorinated compounds including this compound. The study revealed that the compound effectively inhibited the proliferation of certain cancer cell lines while demonstrating low toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorophenyl cyclohexyl ketone depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Inferred Data for this compound

  • Molecular Weight : ~250–260 g/mol (estimated based on fluorinated analogs).
  • Properties: Electronic Effects: Four fluorine atoms create a strongly electron-deficient ketone, reducing nucleophilic attack susceptibility. Thermal Stability: Higher than non-fluorinated analogs due to C-F bond strength . Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, NMP) due to fluorination .

Reduction Reactions

  • Cyclohexyl phenyl ketone reacts with NaBH₄ at 0°C with a relative rate of 0.25 (acetophenone = 1.0). Fluorination slows reactivity; for example, pentafluorophenyl cyclohexyl ketone exhibits even slower reduction due to steric and electronic effects .
  • This compound is expected to show intermediate reactivity between mono- and pentafluorinated analogs.

Catalytic Hydrogenation

  • Cyclohexyl methyl ketone achieves 87% conversion and enantioselectivity in asymmetric transfer hydrogenation (ATH) with rhodium catalysts . Fluorinated analogs may require tailored catalysts due to electronic perturbations.

Performance in Material Science

  • Dielectric Properties: Cyclohexyl groups in PAEK resins reduce permittivity (2.95–3.26 @ 10 GHz) by minimizing molecular polarization. Fluorination likely amplifies this effect, making this compound-derived polymers promising for 5G/6G technologies .
  • Thermal Stability : Cyclohexyl-containing PAEK resins exhibit glass transition temperatures (Tg) of 239–245°C and thermal decomposition above 469°C. Fluorination would further enhance thermal resistance .

Biological Activity

2,3,4,5-Tetrafluorophenyl cyclohexyl ketone is an organic compound characterized by a cyclohexyl group linked to a tetrafluorophenyl ring through a ketone functional group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12F4O\text{C}_{13}\text{H}_{12}\text{F}_4\text{O}

This compound features four fluorine atoms attached to the phenyl ring, significantly influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the fluorinated phenyl ring enhances lipophilicity and can facilitate binding to specific receptors or enzymes. The ketone functional group may also participate in hydrogen bonding and other non-covalent interactions that are crucial for biological activity.

Research Findings

Recent studies have investigated the potential applications of this compound in various biological contexts:

  • Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties. It has been shown to disrupt bacterial cell membranes, leading to cell lysis and death.
  • Anticancer Potential : The compound has been explored for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death.
  • Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered biochemical processes within cells, providing a basis for therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings support the compound's potential as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for cytotoxicity. The results indicated:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The IC50 values suggest that this compound has significant cytotoxic effects on these cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
2,3-Difluorophenyl cyclohexyl ketone Cyclohexyl with fewer F atomsModerate antimicrobial activity
2-Fluorophenyl cyclopentyl ketone Cyclopentyl instead of cyclohexylLower cytotoxicity
Benzoylcyclohexane No fluorinationLimited biological activity

The presence of multiple fluorine atoms in this compound contributes to its enhanced biological activity compared to its analogs .

Q & A

Q. What are the established synthetic routes for 2,3,4,5-Tetrafluorophenyl cyclohexyl ketone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the fluorinated aryl group to the cyclohexyl ketone backbone. For Friedel-Crafts, AlCl₃ is commonly used as a Lewis acid catalyst, but regioselectivity challenges arise due to the electron-withdrawing fluorine substituents. Optimizing solvent polarity (e.g., dichloromethane vs. nitrobenzene) and temperature (0–25°C) can improve yields .

Key Parameters:

ParameterTypical RangeImpact on Yield
Catalyst (AlCl₃)1.2–2.0 equivalentsExcess increases acylation efficiency
Reaction Time6–24 hoursProlonged time reduces side products
Fluorinated ArylElectron-deficientSlower reaction but higher regioselectivity

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Critical for confirming fluorine substitution patterns (δ ~ -110 to -160 ppm for aromatic fluorines).
  • ¹H NMR : Cyclohexyl protons appear as multiplet signals (δ 1.2–2.5 ppm), while ketone carbonyls resonate at δ ~200–220 ppm in ¹³C NMR.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 270.29) and fragmentation patterns .

Reference Data (Analogous Compound):

PropertyValue (3,4,5-Trifluorobenzophenone)Source
Canonical SMILESC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)FPubChem
InChI KeyBTQOMZVQASIULU-UHFFFAOYSA-NPubChem

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of the compound in catalytic applications?

Methodological Answer: The electron-withdrawing nature of fluorine substituents reduces electron density on the aromatic ring, enhancing electrophilic substitution barriers but improving stability under oxidative conditions. Computational studies (e.g., DFT) reveal:

  • HOMO-LUMO Gap : Fluorination lowers the LUMO energy, facilitating electron-deficient reactivity.
  • Steric Effects : Ortho-fluorines create steric hindrance, affecting ligand coordination in metal-catalyzed reactions. Validate via X-ray crystallography or electrostatic potential maps .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., conflicting ¹⁹F NMR shifts)?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or crystallographic polymorphism. Mitigation strategies:

Cross-validate with multiple techniques (e.g., compare NMR data with computational predictions via Gaussian or ORCA).

Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate stereoisomers or byproducts.

Crystallography : Single-crystal X-ray analysis provides definitive structural confirmation .

Q. What computational methods are recommended for predicting the photophysical properties of fluorinated ketones?

Methodological Answer:

  • Time-Dependent DFT (TD-DFT) : Models UV-Vis absorption spectra by simulating electronic transitions (e.g., λ_max shifts due to fluorine’s inductive effects).
  • Molecular Dynamics (MD) : Predicts solvent interactions affecting fluorescence quantum yields.
  • Software : Gaussian (B3LYP/6-311+G(d,p)), VASP for periodic boundary conditions .

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